4,4'-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1'-biphenyl
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Overview
Description
4,4’-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl is an organic compound with a complex structure, characterized by the presence of multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 4,4’-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reaction conditions include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4,4’-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4,4’-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 4,4’-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4,4’-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl can be compared with other similar compounds, such as:
- 4,4’-Bis{2-[2-methoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl
- 4,4’-Bis{2-[2-ethoxy-3-(prop-2-yn-1-yl)phenyl]ethenyl}-1,1’-biphenyl These compounds share similar structural features but differ in the nature of their functional groups, leading to variations in their chemical properties and applications. The uniqueness of 4,4’-Bis{2-[2-ethoxy-3-(prop-2-en-1-yl)phenyl]ethenyl}-1,1’-biphenyl lies in its specific combination of functional groups, which imparts distinct reactivity and potential uses.
Properties
CAS No. |
65953-80-2 |
---|---|
Molecular Formula |
C38H38O2 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
2-ethoxy-1-[2-[4-[4-[2-(2-ethoxy-3-prop-2-enylphenyl)ethenyl]phenyl]phenyl]ethenyl]-3-prop-2-enylbenzene |
InChI |
InChI=1S/C38H38O2/c1-5-11-33-13-9-15-35(37(33)39-7-3)27-21-29-17-23-31(24-18-29)32-25-19-30(20-26-32)22-28-36-16-10-14-34(12-6-2)38(36)40-8-4/h5-6,9-10,13-28H,1-2,7-8,11-12H2,3-4H3 |
InChI Key |
GDHOAWHEHLOFOW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC=C1C=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=CC4=CC=CC(=C4OCC)CC=C)CC=C |
Origin of Product |
United States |
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